molecular formula C15H21NO5 B596220 Boc-homo-L-tyrosine CAS No. 198473-94-8

Boc-homo-L-tyrosine

Cat. No. B596220
M. Wt: 295.335
InChI Key: CDPGKTTZDRPESV-LBPRGKRZSA-N
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Description

Boc-homo-L-tyrosine is a compound with the molecular formula C15H21NO5 . It is a derivative of L-tyrosine, which is an amino acid that plays a crucial role in protein synthesis . The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis .


Synthesis Analysis

The synthesis of Boc-homo-L-tyrosine typically involves the reaction of L-tyrosine with a base and the anhydride Boc2O . This results in the formation of Boc-protected amines and amino acids .


Molecular Structure Analysis

The linear formula of Boc-homo-L-tyrosine is 4-(HO)C6H4CH2CH[NHCO2C(CH3)3]CO2HCH3 . This structure includes a phenol group (4-(HO)C6H4), a methylene group (CH2), a chiral carbon with an amino group and a carboxylic group (CH[NHCO2C(CH3)3]), and a methyl ester group (CO2HCH3) .


Chemical Reactions Analysis

Boc-homo-L-tyrosine can participate in various chemical reactions. For instance, tyrosinase can convert tyrosine to L-DOPA, and DOPA-dioxygenase can catalyze the oxidative cleavage of L-DOPA into betalamic acid . The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Boc-homo-L-tyrosine has an average mass of 295.331 Da . The thermal behavior of homopolymers with tripeptide side groups was determined by DTA and TGA methods .

Scientific Research Applications

Synthesis and Peptide Modification

Boc-homo-L-tyrosine derivatives have been extensively used in peptide synthesis and modification. For instance, Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives outlines a methodology for synthesizing Boc-2',6'-dimethyl-l-tyrosine, an unnatural amino acid, employing microwave-assisted Negishi coupling for key carbon-carbon bond formation. These derivatives have been incorporated into opioid peptidomimetics, showcasing their utility in developing synthetic opioid ligands with enhanced receptor potency (Bender et al., 2015).

Radiosynthesis Applications

In Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation , the production of 2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid used to image protein metabolism in vivo with positron emission tomography, is detailed. This work demonstrates the utility of Boc-protected tyrosine derivatives in radiosynthesis, highlighting their significance in medical imaging and diagnostic applications (Hess et al., 2002).

Protein Damage Biomarkers

Large-scale production of N,N'-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation presents a method for preparing N,N'-diBoc-dityrosine from N-Boc-L-tyrosine, used as a biomarker to detect oxidative protein damage. This study emphasizes the role of Boc-protected tyrosine derivatives in biomarker development and their potential for monitoring protein damage and degradation (Lee et al., 2011).

Mechanistic and Structural Studies

Investigations into the Inhibition of Fibril Formation by Tyrosine Modification of Diphenylalanine reveal that Boc-Phe-Tyr-OMe and its derivatives self-assemble into microspheres instead of fibrils, offering insights into peptide-based materials' structural dynamics and potential applications in nanotechnology and materials science (Bera et al., 2014).

Enzymatic Inhibition

The Inhibition of pig kidney L-aromatic amino acid decarboxylase by 2,3-methano-m-tyrosines study showcases the use of Boc-protected methano-tyrosines as inhibitors for L-aromatic amino acid decarboxylase, underlining the importance of modified tyrosine derivatives in studying enzyme mechanisms and potential therapeutic applications (Ahmad et al., 1992).

Future Directions

While the current evidence is insufficient to make confident recommendations on the effectiveness of tyrosine for mitigating stress effects on physical/cognitive performance, tyrosine may benefit cognitive performance and is worthy of further study . Additionally, a new method for industrially producing Boc-L-tyrosine has been proposed, which is low in cost, convenient and safe to operate, low in pollution, high in yield, and easy for industrial production .

properties

IUPAC Name

(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPGKTTZDRPESV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654299
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-homo-L-tyrosine

CAS RN

198473-94-8
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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